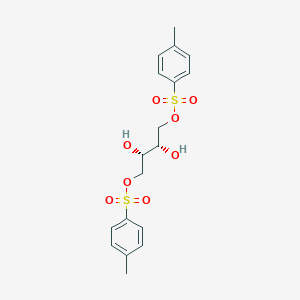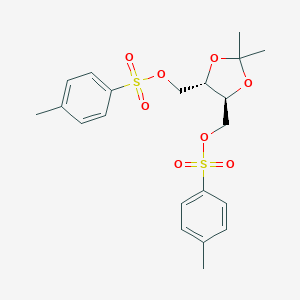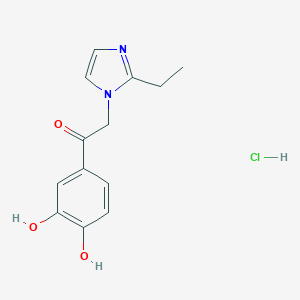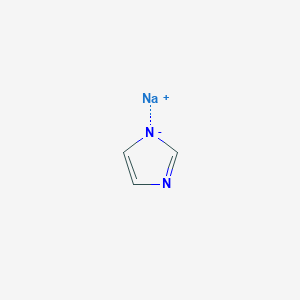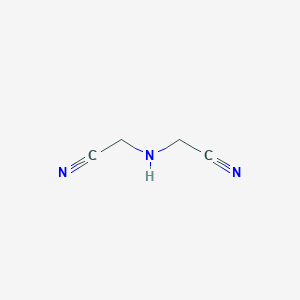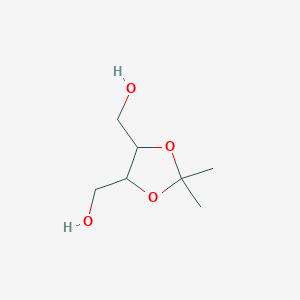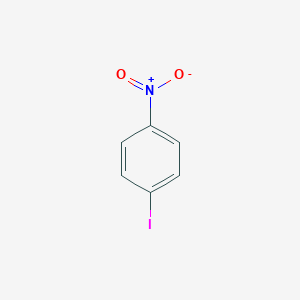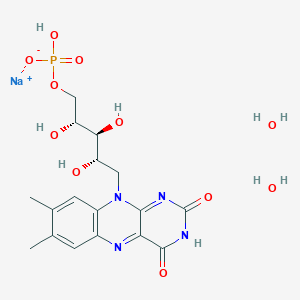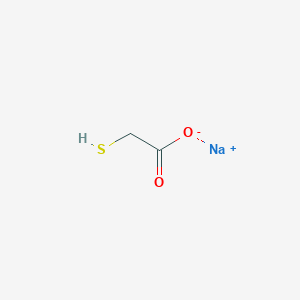
3-Methylnonane
描述
3-Methylnonane is an organic compound with the chemical formula C10H22. It is a colorless liquid with an oily appearance and a distinctive smell. This compound is relatively stable and does not easily undergo spontaneous combustion or explosion at room temperature .
准备方法
The preparation of 3-Methylnonane is primarily achieved through an alkylation reaction. One common method involves reacting nonane with a methyl halide, such as methyl iodide, in the presence of a catalyst at high temperatures. This reaction produces this compound . Industrial production methods typically follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.
化学反应分析
3-Methylnonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Halogenation is a common substitution reaction where halogens replace hydrogen atoms in the compound, forming halogenated derivatives.
科学研究应用
3-Methylnonane has several applications in scientific research:
Chemistry: It is used as a solvent in chemical reactions and as a reference compound in gas chromatography.
Biology and Medicine: While not directly used in biological systems, its derivatives and related compounds are studied for their potential biological activities.
作用机制
The mechanism of action of 3-Methylnonane is primarily related to its role as a solvent. It interacts with various substances by dissolving them, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the substances it interacts with .
相似化合物的比较
3-Methylnonane can be compared with other similar compounds such as:
- 2-Methylnonane
- 4-Methylnonane
- 3-Methyloctane
- 5-Methylnonane
These compounds share similar chemical structures but differ in the position of the methyl group, which can influence their physical and chemical properties. This compound is unique due to its specific structure, which affects its reactivity and applications .
属性
IUPAC Name |
3-methylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-6-7-8-9-10(3)5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDDPSCZHRBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863649 | |
| Record name | 3-Methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methylnonane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5911-04-6 | |
| Record name | (±)-3-Methylnonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylnonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylnonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-methylnonane-2,4-dione and what is its significance?
A1: this compound-2,4-dione is an organic compound belonging to the diketone family. It plays a significant role in food science, particularly in the realm of flavor and aroma. Research has identified it as a key contributor to the characteristic aroma profiles of various foods and beverages.
Q2: In which food products has this compound-2,4-dione been identified?
A2: this compound-2,4-dione is found in a diverse range of food products. These include:
- Soybean Oil: It's a significant contributor to the "reversion flavor" in oxidized soybean oil. [, ]
- Chardonnay Marc: This byproduct of winemaking, comprised of skins, seeds, and stems, exhibits a notable presence of this compound-2,4-dione, influencing its aroma. [, , ]
- Tea: Various types of green tea, including Japanese green tea, Chinese Longing tea, and withering-flavored green tea, contain this compound as a key odorant. [, , , , , , ]
- Vanilla Beans: Notably, this compound-2,4-dione has been identified in Tahitian vanilla beans (Vanilla tahitensis). []
- Sardines: Its presence has been linked to freshness assessments in Moroccan sardines (Sardina pilchardus). []
- Beef: this compound-2,4-dione was found among volatile components in cooked beef longissimus lumborum, primarily generated from fat oxidation. []
Q3: How is this compound-2,4-dione formed in soybean oil?
A3: In soybean oil, this compound-2,4-dione is thought to be formed during oxidation, specifically from the breakdown of furanoid fatty acids, which are naturally present in soybean oil. []
Q4: What is the aroma profile of this compound-2,4-dione?
A4: The aroma of this compound-2,4-dione is described as:
Q5: What is the odor threshold of this compound-2,4-dione?
A5: this compound-2,4-dione has a very low odor threshold, meaning it can be detected at very low concentrations. Research indicates an odor threshold of 0.01 ng/L of air. [] This low threshold highlights its potency as a flavor and aroma compound.
Q6: How does the concentration of this compound-2,4-dione impact its perceived flavor in food?
A6: Studies using mineral oil/water emulsions suggest that the flavor intensity of this compound-2,4-dione does not increase proportionally with higher concentrations. Even at low concentrations, it can have a significant impact on the overall flavor profile. []
Q7: Are there any analytical techniques used to identify and quantify this compound-2,4-dione in food?
A7: Yes, several analytical techniques are employed to study this compound-2,4-dione:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify volatile compounds like this compound-2,4-dione in complex mixtures. [, , , , , , , , , , , , , , ]
- Aroma Extract Dilution Analysis (AEDA): A sensory-based method that helps pinpoint the most potent odorants in a sample. [, , , , , , , , , , , ]
- Stable Isotope Dilution Assays (SIDAs): This technique is used for accurate quantification of target compounds, like this compound-2,4-dione, in complex matrices. [, , , , ]
- Solid-Phase Microextraction (SPME): This technique is often used in conjunction with GC-MS for headspace analysis of volatile compounds. [, ]
Q8: Can the concentration of this compound-2,4-dione be influenced by food processing techniques?
A8: Yes, processing techniques can impact the levels of this compound-2,4-dione. For example:
- Tea Processing: Studies on green tea revealed that the concentration of this compound-2,4-dione can fluctuate throughout different stages of tea processing, including withering, pan-firing, and drying. []
- Drying Methods: In Toona sinensis, freeze-drying and solar-drying resulted in higher levels of this compound-2,4-dione compared to oven-drying. []
- Storage Conditions: Research on green tea has shown that low-temperature storage of fresh tea leaves prior to processing can influence the levels of this compound-2,4-dione and other odorants, ultimately impacting the final flavor profile. []
Q9: Are there any known synthetic routes to produce this compound-2,4-dione?
A9: Yes, this compound-2,4-dione can be synthesized via:
- Aldol Condensation followed by Oxidation: This involves an aldol condensation reaction between n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite in the presence of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide. This method has been shown to yield this compound-2,4-dione with high purity after purification using copper complexes. []
- Enzymatic Synthesis: An enzymatic approach has been explored for the synthesis of optically pure (3R)- and (3S)-enantiomers of 3-hydroxy-3-methylnonane-2,4-dione, a compound closely related to this compound-2,4-dione. [] This highlights the potential of using enzymatic methods for the production of this flavor compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


